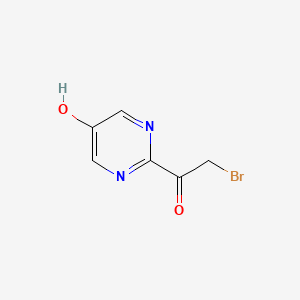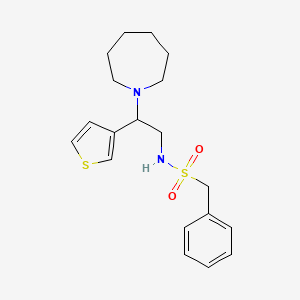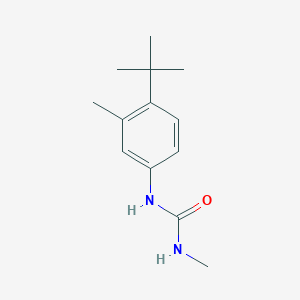![molecular formula C20H13Cl2N3O B2368353 (Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile CAS No. 246022-15-1](/img/structure/B2368353.png)
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a dichlorobenzoyl group, which is a benzene ring substituted with two chlorine atoms and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the degree of conjugation in the molecule, and the presence of aromatic systems .Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Structures
- The compound shows significant properties in photophysics and molecular structures. Studies on similar acrylonitrile derivatives, like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)-prop-2-enenitrile and related compounds, have revealed insights into their conformational and molecular structures. These structures are significant in understanding the properties such as π-π interactions and solvent effects (Percino et al., 2016).
Molecular Packing and Intermolecular Interactions
- The compound's analogs display critical roles in molecular packing and intermolecular interactions. This is evidenced by studies on similar compounds, which show variations in molecular conformation affecting their solid-state properties (Percino et al., 2014).
Electrooptic Film Fabrication
- Related pyrrole-pyridine-based chromophores have been investigated for their application in electrooptic film fabrication. The architecture of these chromophores significantly influences film microstructure and nonlinear optical response, which are critical in the development of electrooptic materials (Facchetti et al., 2006).
Synthesis of 3-Substituted 2-Nitromethylenetetrahydrothiophene and Tetrahydrofuran
- Similar compounds have been synthesized for probing the Drosophila nicotinic receptor interaction. These syntheses involve the use of alpha-nitro ketone intermediates, demonstrating the versatility of these compounds in synthetic chemistry (Zhang et al., 2004).
Fluorescent Zn(II) Sensors
- Studies have been conducted on compounds like 2-{2-chloro-6-hydroxy-3-oxo-5-[(2-{[pyridin-2-ylmethyl-(1H-pyrrol-2-ylmethyl)amino]methyl}phenylamino)methyl]-3H-xanthen-9-yl}benzoic acid, which are structurally similar, for their application as midrange affinity fluorescent Zn(II) sensors. These sensors are significant in biological imaging applications (Nolan et al., 2006).
Molecular Packing in Coordination Chemistry
- The compound's analogs play a role in the study of molecular packing in coordination chemistry, as seen in structural studies of pyrazolylpyridine ligands and complexes (Luo & Potvin, 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-25-12-14(20(26)17-6-5-15(21)10-18(17)22)9-16(25)8-13(11-23)19-4-2-3-7-24-19/h2-10,12H,1H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRAGBAHYLPNO-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2368275.png)

![5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)
![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)




![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)


